2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

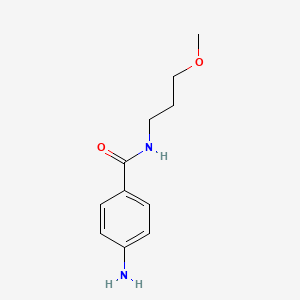

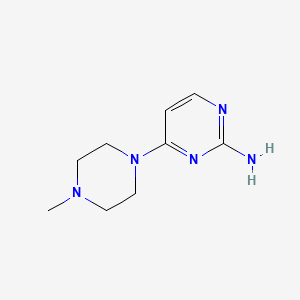

The compound 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the isobutoxyphenyl group suggests potential modifications to the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves a Lewis acid-mediated multisegment coupling cascade, which is designed for the synthesis of densely substituted 4-alkoxy quinolines. This method utilizes an oxonium ion triggered alkyne carboamination sequence involving C-C and C-N bond formations, which could be relevant for the synthesis of compounds similar to this compound . Additionally, the thermolysis of certain carbodiimides has been shown to produce quinoline derivatives, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be further modified with various substituents. In the case of this compound, the isobutoxyphenyl group is likely to influence the overall conformation and electronic distribution of the molecule. Oligoamides derived from quinolinecarboxylic acid have been shown to adopt helical structures stabilized by intramolecular hydrogen bonds . Such structural features could be relevant for understanding the conformational preferences of this compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including transformations to other heterocyclic compounds. For instance, thermolysis of carbodiimides can lead to the formation of indoloquinolines . The presence of functional groups such as carbohydrazide in this compound may allow for further chemical transformations, potentially yielding novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of an isobutoxy group could affect the compound's solubility, boiling point, and melting point. The electronic properties, such as UV absorption and fluorescence, are also determined by the conjugated system of the quinoline core and its substituents. The stability of the compound under various conditions, including temperature and pH, would be an important aspect of its chemical properties analysis. Although the specific properties of this compound are not detailed in the provided papers, general trends observed in related quinoline derivatives can provide insights .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

Quinoline-4-carbohydrazide derivatives have been extensively studied for their diverse chemical transformations and potential biological activities. The synthesis process often involves the reaction of quinoline carboxylate with hydrazine hydrate, leading to the formation of carbohydrazides. These intermediates can undergo further chemical transformations, including reactions with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which upon cyclization can produce quinolyl-substituted triazole and thiadiazole derivatives. Such chemical versatility highlights the significant role of quinoline derivatives in the development of new therapeutic agents and materials with unique properties (Aleksanyan & Hambardzumyan, 2019).

Potential Biological Activity

Quinoline derivatives, including those related to 2-(4-Isobutoxyphenyl)quinoline-4-carbohydrazide, are noteworthy for their potential biological activities. The structural modification of quinoline carbohydrazides through reactions with various chemical agents has led to the discovery of compounds with promising antimicrobial properties. Studies have shown that certain quinoline thiosemicarbazide derivatives exhibit significant activity against a range of microorganisms, potentially offering a basis for the development of new antimicrobial agents. These findings suggest the importance of quinoline derivatives in medicinal chemistry, particularly in the search for effective treatments against drug-resistant bacteria and other pathogens (Keshk et al., 2008).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of quinoline-4-carbohydrazide derivatives have been extensively explored. These compounds have shown a broad spectrum of action against various bacterial and fungal strains, offering promising leads for the development of new therapeutic agents. The synthesis of novel Schiff bases from quinoline-4-carbohydrazide derivatives and their subsequent evaluation for antimicrobial and antitubercular activities highlight the potential of these compounds in addressing global health challenges related to infectious diseases (Bodke et al., 2017).

Green Corrosion Inhibitors

Apart from their potential in medicinal chemistry, quinoline derivatives have also been investigated as green corrosion inhibitors for metals in acidic environments. The ability of these compounds to form protective layers on metal surfaces, thereby preventing corrosion, has implications for industrial applications where metal longevity and integrity are critical. The exploration of quinoline derivatives as corrosion inhibitors underscores the versatility of these compounds and their relevance beyond pharmaceutical applications (Singh et al., 2016).

Eigenschaften

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-9-7-14(8-10-15)19-11-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOTXSRFOIERNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166045 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956576-44-6 |

Source

|

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)